N-(3-chlorophenyl)-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(3-CHLOROPHENYL)-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a chlorophenyl group, a dimethylpiperidinyl group, and a nitro group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of N4-(3-CHLOROPHENYL)-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, dimethylpiperidinyl, and nitro groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
N4-(3-CHLOROPHENYL)-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrimidine ring and formation of various by-products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-(3-CHLOROPHENYL)-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(3-CHLOROPHENYL)-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N4-(3-CHLOROPHENYL)-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:
N4-(3-Chlorophenyl)-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine: A closely related compound with slight variations in the substituents.
N4-(3-Chlorophenyl)-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine: Another similar compound with different functional groups.
The uniqueness of N4-(3-CHLOROPHENYL)-2-(3,5-DIMETHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21ClN6O2 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-2-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H21ClN6O2/c1-10-6-11(2)9-23(8-10)17-21-15(19)14(24(25)26)16(22-17)20-13-5-3-4-12(18)7-13/h3-5,7,10-11H,6,8-9H2,1-2H3,(H3,19,20,21,22) |
InChI Key |
LYBXZJIVDKLSHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)Cl)[N+](=O)[O-])N)C |
Origin of Product |
United States |
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